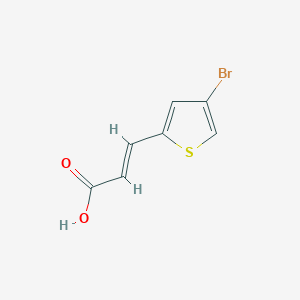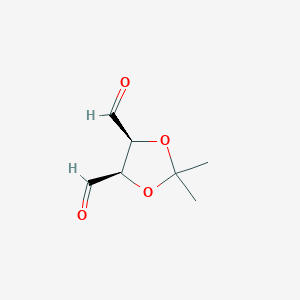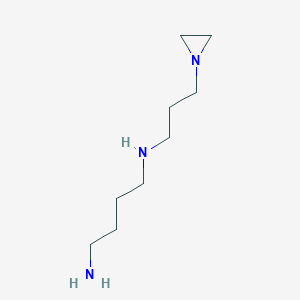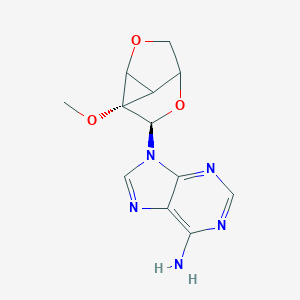
Ciclopropanosulfonamida
Descripción general
Descripción
Cyclopropanesulfonamide is a chemical compound with the molecular formula C3H7NO2S . It is used as fine chemicals in various industries including pharmaceutical, agrochemical, aroma, polymer, and electronic industries .
Synthesis Analysis
Cyclopropanesulfonamide can be synthesized through nucleophilic and amidation reactions . The synthesis involves the reaction of chlorosulfonylisocyanate with t-BuOH, followed by the addition of cyclopropylamine in the presence of triethylamine . The product is then recrystallized from ethyl acetate/hexanes .Molecular Structure Analysis
The molecular structure of Cyclopropanesulfonamide has been characterized using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions of Cyclopropanesulfonamide involve nucleophilic and amidation reactions . More detailed information about its chemical reactions could not be found in the retrieved sources.Physical And Chemical Properties Analysis
Cyclopropanesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 263.1±23.0 °C at 760 mmHg, and a flash point of 112.9±22.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . It is soluble in water .Aplicaciones Científicas De Investigación
Intermediario Orgánico
La ciclopropanosulfonamida es un intermediario orgánico con grupos borato y sulfonamida . Puede sintetizarse a través de reacciones nucleofílicas y de amidación . Esto la convierte en un compuesto versátil en varias reacciones químicas.
Análisis de la Estructura Cristalına
La estructura de la this compound se ha caracterizado mediante diversas técnicas como RMN de 1H y 13C, IR, MS y difracción de rayos X de monocristal . Estas técnicas permiten análisis cristalográficos y conformacionales del compuesto .
Estudios de Teoría del Funcional de la Densidad (DFT)
La Teoría del Funcional de la Densidad (DFT) se ha utilizado para estudiar el potencial electrostático molecular y los orbitales moleculares frontera de la this compound . Esto ayuda a aclarar aún más ciertas propiedades físicas y químicas del compuesto .
Síntesis de Fármacos
Los derivados de la this compound se han utilizado en la síntesis de fármacos . Por ejemplo, el compuesto 5d, un derivado de la this compound, se ha identificado como un potente inhibidor del EGFR contra la mutación C797S .
Arresto del Ciclo Celular
Se ha encontrado que los derivados de la this compound inducen el arresto del ciclo celular en la fase G2/M al aumentar la expresión de la proteína Cdc25C en las células con la mutación C797S . Esto la convierte en una candidata potencial para el tratamiento del cáncer.
Inducción de Apoptosis
Se ha encontrado que los derivados de la this compound causan apoptosis celular en un aumento dependiente de la dosis
Mecanismo De Acción
Target of Action
Cyclopropanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme is critical for the synthesis of folate, an essential nutrient for bacteria .
Mode of Action
Cyclopropanesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It interferes with the conversion of PABA to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase , an intermediate of tetrahydrofolic acid (THF) synthesis .
Biochemical Pathways
The inhibition of DHPS by Cyclopropanesulfonamide disrupts the bacterial synthesis of folate . Folate is necessary for the cell to synthesize nucleic acids, which are essential building blocks of DNA and RNA . In its absence, bacterial cells will be unable to divide .
Result of Action
The result of Cyclopropanesulfonamide’s action is the inhibition of bacterial growth, making it a bacteriostatic agent . By disrupting folate synthesis, it prevents bacterial cells from dividing and proliferating .
Safety and Hazards
Cyclopropanesulfonamide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact with eyes, medical attention should be sought immediately .
Direcciones Futuras
While specific future directions for Cyclopropanesulfonamide were not found in the retrieved sources, it is worth noting that sulfonamide compounds have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and in the construction of stimulus-responsive drug carriers .
Propiedades
IUPAC Name |
cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPXQIQBQAWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934977 | |
| Record name | Cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154350-29-5, 154350-28-4 | |
| Record name | Cyclopropanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic routes are commonly employed to produce cyclopropanesulfonamides?
A1: A practical and efficient three-step synthesis of cyclopropanesulfonamide and its 1-substituted derivatives has been reported []. This method utilizes 3-chloropropanesulfonyl chloride as the starting material. Additionally, several approaches have been employed to incorporate the cyclopropyl moiety into drug molecules, including cycloalkylation, catalytic cyclopropanation of alkenes, the Simmons–Smith reaction, and the use of cyclopropyl-containing building blocks like cyclopropanesulfonamide [].
Q2: Could you provide an example of a recent drug incorporating the cyclopropanesulfonamide moiety and discuss its mechanism of action?
A2: AMG-0265, a drug candidate containing the cyclopropanesulfonamide group, targets human glucokinase regulatory protein (GKRP) []. While the exact binding interactions are not detailed in the provided abstract, the crystal structure of human GKRP complexed with AMG-0265 and sorbitol-6-phosphate could offer valuable insights into the drug's mechanism of action.
Q3: What is known about the structural characteristics of cyclopropanesulfonamide derivatives?
A3: Research has focused on the synthesis and characterization of specific cyclopropanesulfonamide derivatives [, ]. For example, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide has been successfully synthesized and characterized using various techniques including crystal structure analysis and DFT studies [, ]. These studies provide detailed insights into the molecular structure and properties of this specific compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)




![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)

![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)